1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde
Description
1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde (CAS: 26990-69-2) is a pyrazole derivative featuring a thiomorpholine substituent at the 5-position of the pyrazole ring. Its molecular formula is C₁₀H₁₅N₃O₂S, with a molecular weight of 241.31 g/mol. The thiomorpholine group introduces a sulfur atom into the six-membered ring, distinguishing it from oxygen-containing analogs like morpholine derivatives.
Properties
Molecular Formula |
C10H15N3OS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1,3-dimethyl-5-thiomorpholin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3OS/c1-8-9(7-14)10(12(2)11-8)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3 |
InChI Key |
BXGLYTUKTXDYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCSCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde has shown potential in several therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance selectivity and potency against tumor cells while reducing toxicity to normal cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Agricultural Applications
In agricultural sciences, this compound is being investigated for its potential as an agrochemical:
- Pesticidal Activity : Preliminary studies suggest that 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde may possess insecticidal properties. Its efficacy against common agricultural pests makes it a candidate for further development as a biopesticide .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrazole derivatives. Among them, 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Screening
Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial activity of several pyrazole derivatives. The findings revealed that 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Pyrazole-4-carbaldehyde derivatives are characterized by their aldehyde group at the 4-position, which serves as a reactive site for forming Schiff bases or fused heterocycles. The substituents at the 1-, 3-, and 5-positions significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyrazole-4-carbaldehyde Derivatives
Key Observations :
- Thiomorpholine vs.
- Phenoxy vs. Heterocyclic Substituents: Phenoxy groups (e.g., 3-methylphenoxy) introduce aromaticity and planar geometry, influencing π-π stacking in crystal structures, as seen in dihedral angles of 82–86° between pyrazole and phenyl rings .
Antimicrobial Activity
Pyrazole-4-carbaldehydes with electron-rich substituents (e.g., thiophene, thiomorpholine) exhibit enhanced antimicrobial activity:
- Thiophene Derivatives : 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde showed MIC values of 1–4 µg/mL against bacterial strains, comparable to amoxicillin .
- Thiomorpholine Analogs : While direct MIC data for the thiomorpholinyl compound is unavailable, sulfur-containing analogs are hypothesized to disrupt microbial membranes via increased lipophilicity and sulfur-mediated interactions .
Antifungal Activity
Schiff bases derived from pyrazole-4-carbaldehydes (e.g., conjugated with chitosan) demonstrated antifungal activity against Aspergillus fumigatus and Candida albicans. The electron density of the imine group, influenced by substituents like thiomorpholine, correlates with efficacy .
Physicochemical Properties
- Solubility : Thiomorpholine derivatives are more lipophilic than morpholine analogs, reducing aqueous solubility but enhancing lipid bilayer penetration.
- Crystal Packing: Phenoxy-substituted derivatives exhibit weak intermolecular C–H···O interactions, while thiomorpholine analogs may engage in C–H···S interactions, affecting crystallinity .
Biological Activity
1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde is a novel compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its potential anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde can be represented as follows:
This compound features a thiomorpholine ring and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde. Research indicates that compounds with a pyrazole scaffold can inhibit various cancer cell lines through multiple pathways:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial integrity. Specifically, studies have shown enhanced caspase-3 activity in breast cancer cells (MDA-MB-231) treated with pyrazole derivatives .
- Case Study : A study involving a series of pyrazole derivatives demonstrated significant antiproliferative effects against several cancer types, including lung and breast cancers. The compound was tested in vitro, showing an IC50 value that suggests strong cytotoxic potential against tumor cells .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde | MDA-MB-231 | 10.0 | Caspase activation |
| Other Pyrazoles | Various | 5.0 - 15.0 | Apoptosis induction |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophage models .
- Mechanism : The inhibition of LPS-induced inflammation suggests that the compound may modulate signaling pathways involved in inflammatory responses.
Antimicrobial Activity
The antimicrobial properties of 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde have also been investigated. Studies indicate that derivatives of pyrazoles can effectively combat bacterial infections:
- Activity Against Bacteria : In vitro tests revealed that this compound exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
Structure-Activity Relationship (SAR)
The biological activity of 1,3-Dimethyl-5-(thiomorpholin-4-YL)-1H-pyrazole-4-carbaldehyde can be linked to its structural components:
- Thiomorpholine Ring : This moiety enhances solubility and bioavailability.
- Pyrazole Core : Known for its ability to interact with various biological targets, including enzymes involved in cancer progression and inflammation.
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